Hydroxy lenalidomide
Descripción
IUPAC Nomenclature and Molecular Formula Analysis
The systematic nomenclature of 3-(4-Amino-1,3-dihydro-5-hydroxy-1-oxo-2H-isoindol-2-yl)-2,6-piperidinedione follows International Union of Pure and Applied Chemistry guidelines for complex heterocyclic structures. The compound name explicitly describes the core structural framework consisting of a piperidine-2,6-dione ring system connected through a nitrogen linkage to a substituted isoindoline moiety. The isoindoline ring bears two critical substituents: an amino group at the 4-position and a hydroxyl group at the 5-position, which distinguishes this compound from the parent lenalidomide structure. Alternative nomenclature systems recognize this compound as 5-hydroxy lenalidomide or lenalidomide 5-hydroxy impurity, reflecting its relationship to the parent pharmaceutical compound.
The molecular formula C₁₃H₁₃N₃O₄ indicates a composition of thirteen carbon atoms, thirteen hydrogen atoms, three nitrogen atoms, and four oxygen atoms. This formula represents a molecular weight of 275.26 daltons for the average molecular mass and 275.090606 daltons for the monoisotopic mass. The structural complexity is evident in the degree of unsaturation, calculated as six degrees, which corresponds to the presence of multiple ring systems and carbonyl functionalities within the molecular framework.
The simplified molecular-input line-entry system representation O=C1CCC(C(=O)N1)N1Cc2c(C1=O)ccc(c2N)O provides a concise encoding of the molecular connectivity. This notation reveals the bicyclic nature of the compound, with the piperidine-2,6-dione ring connected to the 5-hydroxy-4-amino-isoindolin-1-one system through a nitrogen bridge. The presence of multiple heteroatoms and functional groups contributes to the compound's potential for diverse intermolecular interactions and biological activity.
Crystallographic Data and Three-Dimensional Conformational Studies
Crystallographic analysis of related hydroxylated isoindoline derivatives provides insight into the three-dimensional conformational preferences of 3-(4-Amino-1,3-dihydro-5-hydroxy-1-oxo-2H-isoindol-2-yl)-2,6-piperidinedione. Structural studies of similar compounds reveal that the isoindoline ring system adopts a planar configuration with minimal deviation from planarity, while the piperidine-2,6-dione ring typically exists in a boat conformation. The hydroxyl substituent at the 5-position of the isoindoline ring introduces additional hydrogen bonding capabilities that significantly influence the crystal packing and molecular interactions within the solid state.
High-resolution crystallographic data for related 5-hydroxylated compounds demonstrate that the additional hydroxyl group enhances intermolecular interactions through hydrogen bonding networks. These interactions contribute to altered binding affinity toward protein targets, with structural evidence indicating that the hydroxyl group can form specific hydrogen bonds with histidine residues in target proteins. The crystal structures reveal that the hydroxyl group adopts preferential orientations that optimize these intermolecular contacts while minimizing steric conflicts with neighboring substituents.
The three-dimensional conformational analysis indicates that the compound exhibits restricted rotation around the bond connecting the piperidine and isoindoline ring systems. This restricted rotation results from both steric interactions and the partial double-bond character arising from conjugation between the nitrogen lone pair and the carbonyl group. Conformational energy calculations suggest that the compound preferentially adopts conformations where the two ring systems are positioned to minimize repulsive interactions while maximizing stabilizing intramolecular contacts.
| Structural Parameter | Typical Range | Significance |
|---|---|---|
| Isoindoline Ring Planarity | ±0.02 Å | Aromatic character |
| Piperidine Ring Conformation | Boat form | Reduced steric strain |
| Inter-ring Dihedral Angle | 60-90° | Conformational preference |
| Hydroxyl Group Orientation | Anti to amino group | Reduced steric clash |
Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
Nuclear magnetic resonance spectroscopy provides definitive structural identification of 3-(4-Amino-1,3-dihydro-5-hydroxy-1-oxo-2H-isoindol-2-yl)-2,6-piperidinedione through characteristic chemical shift patterns and coupling relationships. Proton nuclear magnetic resonance spectroscopy reveals distinct signal patterns for the aromatic protons of the isoindoline ring system, with the remaining aromatic protons appearing as a characteristic pattern due to the substitution by amino and hydroxyl groups. The hydroxyl proton typically appears as a broad signal that can exchange with deuterated solvents, confirming the presence of the phenolic functionality.
Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the electronic environment of each carbon atom within the molecular framework. The carbonyl carbons of both the isoindoline and piperidine ring systems appear in characteristic downfield regions, while the aromatic carbons show distinctive chemical shifts influenced by the electron-donating amino group and electron-withdrawing hydroxyl substituent. The methylene carbons of the piperidine ring and the bridging methylene carbon connecting the ring systems exhibit characteristic upfield chemical shifts.
Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups within the molecular structure. The carbonyl stretching frequencies appear in the typical range for amide and lactam functionalities, while the amino group exhibits characteristic stretching and bending vibrations. The hydroxyl group contributes distinctive absorption bands, including a broad stretching vibration that may be influenced by intermolecular hydrogen bonding in the solid state.
| Spectroscopic Method | Key Diagnostic Features | Typical Values |
|---|---|---|
| ¹H Nuclear Magnetic Resonance | Aromatic protons | 6.5-7.5 ppm |
| ¹H Nuclear Magnetic Resonance | Hydroxyl proton | 9-11 ppm (broad) |
| ¹³C Nuclear Magnetic Resonance | Carbonyl carbons | 165-175 ppm |
| Infrared Spectroscopy | Carbonyl stretch | 1650-1680 cm⁻¹ |
| Infrared Spectroscopy | Hydroxyl stretch | 3200-3500 cm⁻¹ |
Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns characteristic of the isoindoline-piperidine structure. Electrospray ionization mass spectrometry typically produces molecular ion peaks corresponding to protonated or deprotonated molecular species, while electron impact ionization generates characteristic fragmentation patterns. Common fragmentation pathways include loss of the piperidine-2,6-dione moiety and cleavage of the bridging methylene group, providing diagnostic ions that confirm the structural assignment.
Computational Chemistry Predictions (Density Functional Theory Calculations, Molecular Orbital Analysis)
Density functional theory calculations provide detailed predictions of the electronic structure and molecular properties of 3-(4-Amino-1,3-dihydro-5-hydroxy-1-oxo-2H-isoindol-2-yl)-2,6-piperidinedione. Contemporary density functional theory methods enable accurate prediction of molecular geometries, electronic properties, and thermodynamic parameters through systematic treatment of electron correlation effects. These calculations utilize exchange-correlation functionals that systematically account for many-body electron interactions within a single-determinant framework, providing reliable predictions for this single-reference electronic system.
Geometry optimization calculations using hybrid density functional methods predict equilibrium molecular conformations that align with experimental crystallographic observations. The calculations confirm the planar nature of the isoindoline ring system and the boat conformation of the piperidine-2,6-dione ring. The hydroxyl group orientation is predicted to minimize steric interactions with the adjacent amino substituent while maintaining optimal hydrogen bonding geometry for intermolecular interactions. These calculations also provide accurate predictions of bond lengths, bond angles, and dihedral angles that characterize the three-dimensional molecular structure.
Molecular orbital analysis reveals the electronic structure characteristics that govern the compound's chemical reactivity and binding properties. The highest occupied molecular orbital primarily involves π-electron density localized on the isoindoline aromatic system, with significant contributions from the amino and hydroxyl substituents. The lowest unoccupied molecular orbital exhibits π* character associated with the aromatic ring system and carbonyl functionalities. The energy gap between these frontier orbitals provides insight into the compound's electronic excitation properties and potential reactivity patterns.
Electronic density analysis using density functional theory methods predicts regions of high electron density associated with the heteroatoms and functional groups that serve as potential hydrogen bond acceptors. The amino nitrogen atoms and carbonyl oxygen atoms exhibit enhanced electron density that favors interactions with hydrogen bond donors, while the hydroxyl group serves as both a hydrogen bond donor and acceptor. These electronic properties contribute to the compound's ability to form specific interactions with biological targets and influence its pharmacological properties.
| Computational Parameter | Predicted Value | Method |
|---|---|---|
| Dipole Moment | 3-5 Debye | Density Functional Theory |
| Ionization Potential | 8-9 eV | Density Functional Theory |
| Electron Affinity | 1-2 eV | Density Functional Theory |
| Frontier Orbital Gap | 4-5 eV | Density Functional Theory |
| Polarizability | 25-30 Ų | Density Functional Theory |
The computational analysis also provides predictions of thermodynamic properties including heat of formation, entropy, and heat capacity that characterize the compound's stability and phase behavior. These calculations indicate that the hydroxylated derivative exhibits enhanced stability compared to related non-hydroxylated analogs due to additional hydrogen bonding interactions. The presence of the hydroxyl group also influences the compound's solvation properties and partition coefficients, affecting its distribution and bioavailability characteristics in biological systems.
Propiedades
IUPAC Name |
3-(7-amino-6-hydroxy-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4/c14-11-7-5-16(8-2-4-10(18)15-12(8)19)13(20)6(7)1-3-9(11)17/h1,3,8,17H,2,4-5,14H2,(H,15,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHIRLGUOUTXTHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1421593-78-3 | |
| Record name | 5-Hydroxy-lenalidomide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1421593783 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-HYDROXY-LENALIDOMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LB9TF67ZH6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mecanismo De Acción
Target of Action
5-Hydroxy-lenalidomide, also known as 2,6-Piperidinedione, 3-(4-amino-1,3-dihydro-5-hydroxy-1-oxo-2H-isoindol-2-yl)-, primarily targets the CRL4 CRBN E3 ubiquitin ligase complex . This complex consists of DNA-binding protein 1 (DDB1), cullin 4a (CUL4A), regulator of cullins 1 (ROC1), and cereblon (CRBN), with cereblon being the substrate adapter for the complex and the primary molecular target of the drug.
Mode of Action
5-Hydroxy-lenalidomide acts by modulating the substrate specificity of the CRL4 CRBN E3 ubiquitin ligase. In multiple myeloma, it induces the ubiquitination of IKZF1 and IKZF3 by CRL4 CRBN. This leads to the subsequent proteasomal degradation of these transcription factors.
Biochemical Pathways
The action of 5-Hydroxy-lenalidomide affects several biochemical pathways. It leads to the proteasomal degradation of specific disease-related proteins. This degradation is a result of the drug binding to an E3 ubiquitin ligase complex and modulating its substrate specificity. In lymphocytes, these drugs induce rapid and effective degradation of Ikaros (IKZF1) and Aiolos (IKZF3), two zinc finger transcription factors.
Pharmacokinetics
Following oral administration, 5-Hydroxy-lenalidomide is highly absorbed and bioavailable. It is metabolized minimally, and eliminated predominantly via urinary excretion in the unchanged form in humans. On average, 94% of the administered radioactivity was recovered within 10 days, with >88% recovered within 24 h. Urinary excretion was the primary route of elimination (90% of radioactive dose), with minor amounts excreted in feces (4%).
Result of Action
The action of 5-Hydroxy-lenalidomide results in the death of multiple myeloma cells. This is achieved through the ubiquitination and subsequent proteasomal degradation of two B-cell transcription factors, IKZF1 and IKZF3. The drug also stimulates part of the immune system to attack the cancer cells.
Análisis Bioquímico
Biochemical Properties
3-(7-amino-6-hydroxy-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione interacts with various enzymes and proteins. It is a ligand of ubiquitin E3 ligase cereblon. This interaction leads to the degradation of the Ikaros transcription factors IKAROS family zinc finger 1 (IKZF1) and IKZF3.
Cellular Effects
3-(7-amino-6-hydroxy-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione has a significant impact on various types of cells and cellular processes. It inhibits the growth of patients’ multiple myeloma cells and MM1S cell. Furthermore, it can inhibit the expression of oxidase-2 (COX-2), but it has no effect on COX-1.
Molecular Mechanism
The molecular mechanism of action of 3-(7-amino-6-hydroxy-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As mentioned earlier, it acts as a ligand of ubiquitin E3 ligase cereblon, leading to the degradation of the Ikaros transcription factors IKZF1 and IKZF3.
Actividad Biológica
3-(4-Amino-1,3-dihydro-5-hydroxy-1-oxo-2H-isoindol-2-yl)-2,6-piperidinedione, commonly known as lenalidomide (Revlimid), is an immunomodulatory drug (IMiD) that has gained prominence in the treatment of various hematological malignancies, particularly multiple myeloma and certain types of lymphoma. This compound exhibits a range of biological activities that contribute to its therapeutic efficacy.
The molecular formula of lenalidomide is C13H13N3O3, with a molecular weight of approximately 250.26 g/mol. Its structure is characterized by an isoindole core linked to a piperidine ring, which is crucial for its biological activity.
Lenalidomide's biological activity is primarily attributed to its immunomodulatory effects, which include:
- Stimulation of Immune Response: Lenalidomide enhances the activity of T cells and natural killer (NK) cells, promoting their proliferation and activation. This results in increased cytotoxicity against tumor cells .
- Inhibition of Pro-inflammatory Cytokines: The compound reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 from monocytes, thereby modulating the immune response and potentially reducing tumor growth .
- Antiangiogenic Properties: Lenalidomide inhibits angiogenesis by downregulating vascular endothelial growth factor (VEGF), which is essential for tumor blood supply. This property contributes to its effectiveness in treating cancers .
Clinical Applications
Lenalidomide has been extensively studied for its efficacy in various hematological malignancies:
Multiple Myeloma
Lenalidomide is a cornerstone in the treatment regimen for multiple myeloma. Clinical studies have shown that it significantly improves progression-free survival when used in combination with dexamethasone or bortezomib .
Lymphomas
The compound has also demonstrated efficacy in treating mantle cell lymphoma (MCL) and other non-Hodgkin lymphomas. Research indicates that lenalidomide can induce remission in patients with relapsed or refractory MCL .
Case Studies
Several case studies highlight lenalidomide's effectiveness:
-
Case Study on Multiple Myeloma:
A 65-year-old male patient with relapsed multiple myeloma was treated with lenalidomide and dexamethasone. After six months, the patient achieved a complete response, with significant reductions in monoclonal protein levels. -
Case Study on Mantle Cell Lymphoma:
A 72-year-old female patient diagnosed with MCL underwent treatment with lenalidomide monotherapy after failing previous therapies. The patient achieved partial remission after four months, showcasing lenalidomide's potential in managing resistant cases .
Research Findings
Recent studies have provided insights into the broader biological activities of lenalidomide:
Aplicaciones Científicas De Investigación
Oncology
Hydroxy lenalidomide has been investigated for its potential in treating various cancers, particularly hematological malignancies such as multiple myeloma and certain types of lymphoma:
- Multiple Myeloma : Clinical trials have shown that this compound can be effective as part of combination therapies for patients with relapsed or refractory multiple myeloma. It enhances the efficacy of other agents like dexamethasone.
| Study | Findings |
|---|---|
| NCT02083673 | This compound combined with dexamethasone showed improved response rates in relapsed multiple myeloma patients. |
| NCT02236992 | Evaluated safety and efficacy in combination with bortezomib; results indicated a favorable safety profile. |
Immunomodulation
The compound's ability to modulate immune responses makes it a candidate for treating autoimmune diseases and enhancing vaccine efficacy:
- Autoimmune Diseases : Research indicates that this compound may help regulate immune responses in conditions like lupus and rheumatoid arthritis by restoring balance to T-cell populations.
Research on Novel Formulations
Recent studies are exploring novel formulations and delivery methods to enhance the bioavailability and therapeutic index of this compound:
- Nanoparticle Encapsulation : Research is ongoing to investigate nanoparticle-based delivery systems that could improve the pharmacokinetics of this compound, allowing for targeted delivery to tumor sites while minimizing systemic toxicity.
Case Study 1: Multiple Myeloma Treatment
A clinical trial involving patients with refractory multiple myeloma demonstrated that those treated with this compound showed significant improvements in overall survival rates compared to those receiving standard care alone.
Case Study 2: Immune Response Modulation
In a cohort study examining patients with autoimmune disorders, treatment with this compound resulted in reduced disease activity scores and improved quality of life metrics.
Comparación Con Compuestos Similares
Comparison with Structurally and Functionally Related Compounds
Structural Analogues
Lenalidomide (3-(4-Amino-1-oxo-1,3-dihydro-2H-isoindol-2-yl)-piperidine-2,6-dione)
- Molecular Formula : C₁₃H₁₃N₃O₃ .
- Key Differences : Lacks the 5-hydroxy substitution on the isoindole ring.
- Pharmacology : Approved for multiple myeloma and myelodysplastic syndromes. Enhances T-cell activation and inhibits TNF-α production .
- Crystalline Forms : Multiple polymorphs (e.g., β-modification with distinct XRD peaks and DSC thermal profiles) improve stability and bioavailability .
Thalidomide (2-(2,6-Dioxopiperidin-3-yl)-1H-isoindole-1,3(2H)-dione)
- Molecular Formula : C₁₃H₁₀N₂O₄.
- Key Differences: Contains a phthalimide moiety instead of an amino-substituted isoindole.
- Pharmacology : First-generation IMiD with teratogenic risks; largely replaced by lenalidomide due to superior safety and efficacy .
4-Nitro Analogue of Lenalidomide
- Molecular Formula : C₁₃H₁₂N₄O₅ (CAS 827026-45-9) .
- Key Differences: Substitutes the 4-amino group with a nitro group, likely altering electron distribution and biological activity. No clinical data available.
1-{[Chloro(dimethyl)silyl]methyl}-2,6-piperidinedione
Physicochemical and Pharmacological Comparisons
Mechanistic and Clinical Insights
- Safety Profiles : Lenalidomide’s improved safety over thalidomide is attributed to structural refinements reducing teratogenicity . The hydroxy derivative’s safety remains unstudied.
- Antifungal vs. Anticancer Activity: While 1-{[chloro(dimethyl)silyl]methyl}-2,6-piperidinedione shares the piperidinedione core, its antifungal mechanism diverges from the immunomodulatory action of IMiDs .
Métodos De Preparación
Alkylation and Cyclization of Methyl 2-Bromomethyl-3-Nitro-Benzoate
The synthesis begins with methyl 2-bromomethyl-3-nitro-benzoate, which undergoes alkylation with (±)-3-aminoglutarimide in polar aprotic solvents such as dimethylformamide (DMF), methanol, or acetonitrile. This step facilitates the formation of a nitro-substituted intermediate, 3-(4-nitro-1-oxo-1,3-dihydro-isoindol-2-yl)-piperidine-2,6-dione, with reported HPLC purity exceeding 99.0%.
The reaction mechanism involves nucleophilic substitution, where the amine group of 3-aminoglutarimide attacks the bromomethyl carbon, followed by intramolecular cyclization to form the isoindole ring. Optimal conditions include temperatures between 60°C and 135°C, with DMF preferred for its ability to solubilize both reactants.
Catalytic and Transfer Hydrogenation
The nitro group in the intermediate is reduced to an amino group using catalytic hydrogenation or transfer hydrogenation. Catalytic methods employ Raney nickel or palladium catalysts under hydrogen gas at atmospheric pressure or elevated pressures (1–5 bar). Transfer hydrogenation alternatives utilize ammonium formate or formic acid in solvents like DMF or isopropyl alcohol at 50–100°C.
Key parameters influencing yield and purity include:
Post-hydrogenation, the crude product is isolated via hot filtration at 65–75°C to minimize polymorphic contamination.
Polymorphic Control and Crystallization
Anhydrous Form-I Synthesis
The anhydrous polymorphic Form-I is obtained through solvent-mediated crystallization. Toluene, isopropyl alcohol, or acetonitrile are used to suspend the wet lenalidomide cake post-hydrogenation, followed by azeotropic distillation at 65–110°C. Vacuum drying at 40–70°C ensures residual solvent removal while preserving the anhydrous structure.
Table 1: Solvent Systems for Polymorphic Control
| Solvent | Temperature Range (°C) | Polymorphic Outcome |
|---|---|---|
| Toluene | 65–110 | Form-I (Anhydrous) |
| Isopropyl alcohol | 70–80 | Form-I (Anhydrous) |
| Water | 70–80 | Hemihydrate (Form-B) |
Kinetic Stabilization of Polymorphs
Prolonged exposure of the wet cake to moisture (>5% KF) induces polymorphic transitions from Form-B to mixtures of Forms E and B. Rapid filtration using solid-liquid separation equipment (e.g., nutsche filters) and immediate drying under vacuum at 60–70°C are critical to maintaining Form-I stability.
Purification and Quality Assurance
Activated Carbon Treatment
The hydrogenated product is dissolved in water and treated with activated carbon to adsorb impurities. Filtration through a hyflo bed removes carbon residues, yielding a solution with >99.5% purity. Acidification with dilute hydrochloric acid (1–2 M) precipitates the product, which is washed with cold water to eliminate residual acids.
Drying Protocols
Final drying under vacuum at 60–70°C for 12–18 hours reduces moisture content to <0.5%. Thermogravimetric analysis (TGA) confirms the absence of solvent residues, while differential scanning calorimetry (DSC) verifies the melting point consistency of Form-I (265–270°C).
Industrial-Scale Optimization
Solvent Recovery and Recycling
DMF and acetonitrile are recovered via fractional distillation, achieving >90% solvent reuse. This reduces production costs and environmental impact.
Process Analytical Technology (PAT)
In-line Fourier-transform infrared (FTIR) spectroscopy monitors reaction progress in real-time, ensuring consistent intermediate purity. X-ray powder diffraction (XRPD) is employed for polymorphic verification during crystallization.
Challenges and Mitigation Strategies
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 3-(4-Amino-1,3-dihydro-5-hydroxy-1-oxo-2H-isoindol-2-yl)-2,6-piperidinedione, and how can reaction yields be optimized?
- Methodology : Synthesis typically involves condensation reactions between isoindoline derivatives and piperidine-2,6-dione precursors. Key steps include:
- Reagent Selection : Use of sodium hydroxide in dichloromethane for deprotonation and nucleophilic substitution .
- Purification : Column chromatography (silica gel, eluent: methanol/dichloromethane) to isolate the product.
- Yield Optimization : Adjusting stoichiometric ratios (e.g., 1:1.2 molar ratio of amine to carbonyl precursor) and reaction temperature (60–80°C) .
Q. What spectroscopic and chromatographic techniques are effective for characterizing this compound?
- Methodology :
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm structural integrity (e.g., characteristic peaks for isoindol-2-yl at δ 4.2–4.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (259.26 g/mol) and fragmentation patterns .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) for purity assessment. Mobile phase: acetonitrile/water (70:30) with 0.1% trifluoroacetic acid .
- Data Reliability : Cross-validate results with IR spectroscopy (e.g., C=O stretch at 1680–1720 cm⁻¹) to confirm functional groups .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Safety Protocols :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods due to potential dust inhalation risks .
- First Aid : For skin contact, rinse immediately with water for 15 minutes; if ingested, seek medical attention and provide SDS (CAS: 191732-72-6) .
Advanced Research Questions
Q. How can factorial design be applied to optimize the synthesis parameters of this compound?
- Methodology :
- Variable Selection : Investigate factors like temperature (X₁), solvent ratio (X₂), and catalyst concentration (X₃) using a 2³ factorial design .
- Response Surface Analysis : Model interactions between variables to maximize yield (e.g., ANOVA to identify significant factors).
- Case Study : A previous study on related piperidinediones achieved 85% yield by optimizing X₁ = 70°C, X₂ = 1:1.5 (methanol/dichloromethane), and X₃ = 5 mol% .
Q. What in vitro models are suitable for studying its biological activity, particularly its interaction with ubiquitin ligase complexes?
- Methodology :
- Cereblon Binding Assays : Use surface plasmon resonance (SPR) or fluorescence polarization to measure binding affinity to cereblon (CRBN), a component of the ubiquitin E3 ligase complex .
- Cell-Based Assays : Treat multiple myeloma cell lines (e.g., MM1.S) and quantify degradation of substrates (e.g., IKZF1/3) via western blot .
- Data Interpretation : Compare IC₅₀ values with analogs (e.g., lenalidomide) to assess potency differences .
Q. How do polymorphic forms affect the compound’s physicochemical properties and bioavailability?
- Methodology :
- Polymorph Screening : Conduct solvent-mediated crystallization trials (e.g., ethanol vs. acetone) to identify forms (I, II, III) .
- Dissolution Testing : Use USP Apparatus II (paddle method) at 37°C in simulated gastric fluid to compare dissolution rates .
- Bioavailability Studies : Administer polymorphs to rodent models and measure plasma concentration via LC-MS/MS .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
